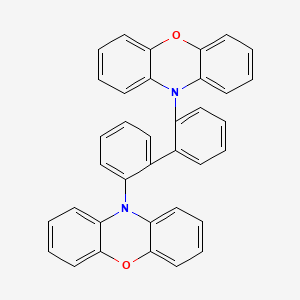
2,2'-Di(10H-phenoxazin-10-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include the coupling of phenoxazine derivatives with biphenyl units under specific conditions. Catalysts such as palladium or copper may be used to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine or biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular components through its phenoxazine moiety, which can intercalate with DNA or interact with proteins. The biphenyl unit may contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound with simpler structure.
Phenothiazine: Similar structure but contains sulfur instead of oxygen.
Biphenyl: The biphenyl unit without the phenoxazine moiety.
Uniqueness
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is unique due to the combination of phenoxazine and biphenyl units, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C36H24N2O2 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
10-[2-(2-phenoxazin-10-ylphenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C36H24N2O2/c1-3-15-27(37-29-17-5-9-21-33(29)39-34-22-10-6-18-30(34)37)25(13-1)26-14-2-4-16-28(26)38-31-19-7-11-23-35(31)40-36-24-12-8-20-32(36)38/h1-24H |
Clave InChI |
NHCOVXNIBDXRFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


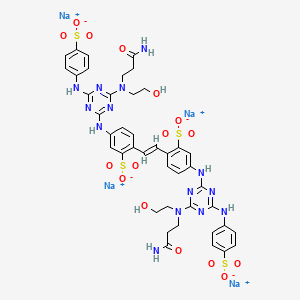
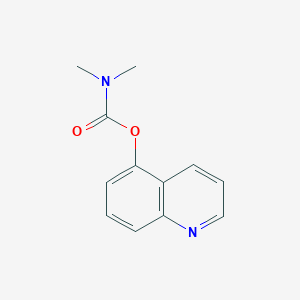
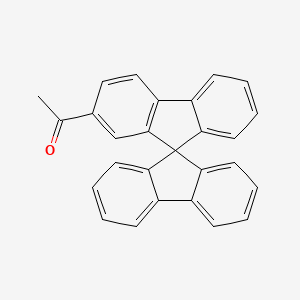

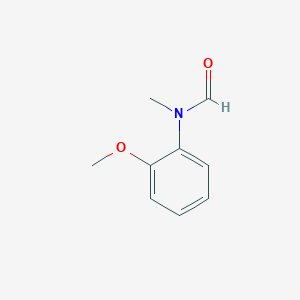
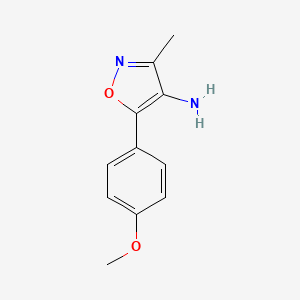

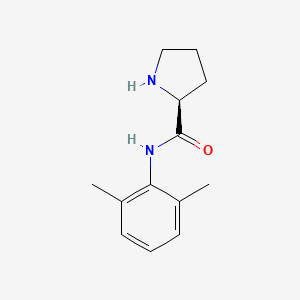
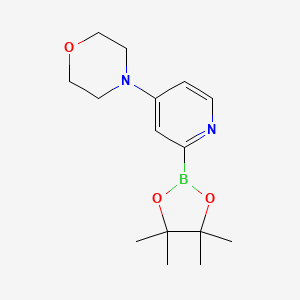
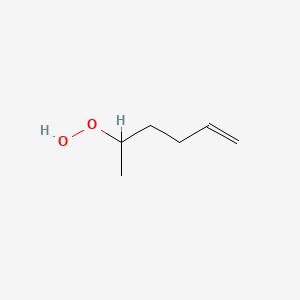
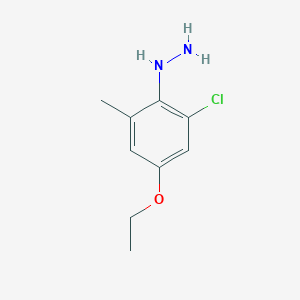
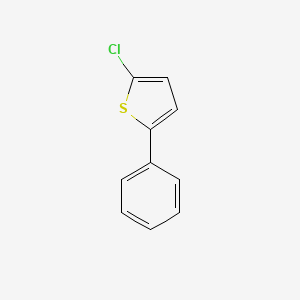
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
